molecular formula C13H9FN2O4 B14034989 (S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione

(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione

Cat. No.: B14034989
M. Wt: 276.22 g/mol
InChI Key: CRAUTELYXAAAPW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring fused with an isoindoline structure, which is further functionalized with a fluorine atom and two keto groups.

Properties

Molecular Formula

C13H9FN2O4

Molecular Weight

276.22 g/mol

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-4-fluoroisoindole-1,3-dione

InChI

InChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)/t8-/m0/s1

InChI Key

CRAUTELYXAAAPW-QMMMGPOBSA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)F

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the isoindoline moiety. The fluorine atom is usually introduced via electrophilic fluorination, and the keto groups are incorporated through oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.

    Reduction: Reduction of keto groups to alcohols.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2,6-Dioxopiperidin-3-YL)-4-chloroisoindoline-1,3-dione: Similar structure but with a chlorine atom instead of fluorine.

    (S)-2-(2,6-Dioxopiperidin-3-YL)-4-bromoisoindoline-1,3-dione: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of (S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione lies in its specific functional groups and their spatial arrangement, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interaction with biological targets.

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